molecular formula C21H25N5O2 B4516094 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide

2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B4516094
M. Wt: 379.5 g/mol
InChI Key: UCBFGADJXCRJRO-UHFFFAOYSA-N
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Description

2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide is a complex organic compound that features a pyrazole and pyridazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the pyridazine ring. The final step involves the acylation of the intermediate with 4-phenylbutan-2-ylamine.

  • Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole

    • Reagents: Acetylacetone, hydrazine hydrate
    • Conditions: Reflux in ethanol
    • Reaction: Acetylacetone reacts with hydrazine hydrate to form 3,5-dimethyl-1H-pyrazole.
  • Step 2: Formation of 6-oxopyridazine ring

    • Reagents: 3,5-dimethyl-1H-pyrazole, diethyl oxalate
    • Conditions: Reflux in ethanol
    • Reaction: 3,5-dimethyl-1H-pyrazole reacts with diethyl oxalate to form the pyridazine ring.
  • Step 3: Acylation

    • Reagents: Intermediate from step 2, 4-phenylbutan-2-ylamine
    • Conditions: Room temperature, catalytic amount of acid
    • Reaction: The intermediate is acylated with 4-phenylbutan-2-ylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur at the pyridazine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Formation of corresponding oxides

    Reduction: Formation of reduced derivatives

    Substitution: Formation of substituted acetamide derivatives

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes.

    Protein Binding: It can be used in studies involving protein-ligand interactions.

Medicine

    Drug Development: The compound has potential as a lead compound in the development of new drugs.

    Therapeutics: It may have therapeutic applications in treating diseases such as cancer and inflammation.

Industry

    Chemical Manufacturing: The compound can be used in the synthesis of other complex molecules.

    Pharmaceuticals: It can be used in the formulation of pharmaceutical products.

Mechanism of Action

The mechanism of action of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This binding can inhibit or activate the target, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
  • 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2’-bipyridine

Uniqueness

The uniqueness of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide lies in its specific combination of pyrazole and pyridazine rings, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-15(9-10-18-7-5-4-6-8-18)22-20(27)14-25-21(28)12-11-19(24-25)26-17(3)13-16(2)23-26/h4-8,11-13,15H,9-10,14H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBFGADJXCRJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC(C)CCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide
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2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide
Reactant of Route 3
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2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide
Reactant of Route 4
2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide
Reactant of Route 5
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2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide

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